Cas no 2138103-17-8 (2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester)

2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester 化学的及び物理的性質
名前と識別子
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- 2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester
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- インチ: 1S/C9H13NO2/c1-7(8-5-10-6-8)3-4-9(11)12-2/h7-8,10H,5-6H2,1-2H3
- InChIKey: XJKIGUXVOAQYMT-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C#CC(C1CNC1)C
2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787381-1.0g |
methyl 4-(azetidin-3-yl)pent-2-ynoate |
2138103-17-8 | 95.0% | 1.0g |
$0.0 | 2025-02-22 |
2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester 関連文献
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2-Pentynoic acid, 4-(3-azetidinyl)-, methyl esterに関する追加情報
Introduction to 2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester (CAS No. 2138103-17-8)
2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 2138103-17-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of both alkyne and azetidinyl functional groups, which endow it with unique reactivity and potential biological activity. The structural motif of this ester derivative positions it as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The aliphatic alkyne moiety in 2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester contributes to its ability to participate in various chemical transformations, including Sonogashira coupling reactions, which are widely employed in constructing carbon-carbon bonds. This reactivity is particularly useful in medicinal chemistry for the assembly of heterocyclic frameworks that are prevalent in biologically active compounds. The azetidinyl ring, on the other hand, introduces a cyclic amide-like structure that can serve as a scaffold for further functionalization. Such structural features are often exploited in drug design to enhance binding affinity and metabolic stability.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific biological pathways. The combination of an alkyne and an azetidinyl group in 2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester makes it a promising candidate for designing molecules that interact with biological targets such as enzymes or receptors. For instance, the alkyne functionality can be used to link the compound to other pharmacophores via cross-coupling reactions, while the azetidinyl moiety can be tailored to mimic natural substrates or allosteric sites. This dual functionality has been explored in the synthesis of kinase inhibitors and other therapeutic agents where precise molecular recognition is crucial.
One of the most compelling aspects of 2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester is its potential application in the field of drug discovery. The compound’s structure allows for diverse modifications, enabling chemists to explore a wide range of chemical space. This flexibility is particularly valuable when designing molecules with specific pharmacological profiles. For example, derivatives of this compound have been investigated for their potential as antiviral or anticancer agents. The ability to introduce various substituents into the molecule while maintaining its core structure provides a robust platform for optimization.
The synthesis of 2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester involves multi-step organic transformations that highlight the compound’s synthetic utility. The preparation typically begins with the functionalization of pentynoic acid derivatives followed by azetidinylation reactions. These steps require careful control of reaction conditions to ensure high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to improve efficiency and scalability. The development of these synthetic routes underscores the importance of 2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester as a building block in modern organic synthesis.
From a biological perspective, the presence of both an alkyne and an azetidinyl group suggests that 2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester may exhibit multiple modes of interaction with biological targets. This characteristic is particularly advantageous in drug design, where multifunctional compounds can offer enhanced efficacy and reduced side effects. Preclinical studies have begun to explore the pharmacological potential of derivatives related to this compound. Initial findings indicate that certain modifications can lead to compounds with promising biological activity against various diseases.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester and its potential targets. These tools allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. By leveraging computational methods alongside experimental approaches, scientists can accelerate the discovery process significantly. This interdisciplinary approach is essential for translating laboratory findings into viable therapeutic candidates.
In conclusion,2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester (CAS No. 2138103-17-8) represents a fascinating molecule with significant potential in pharmaceutical research and development. Its unique structural features—combining an alkyne and an azetidinyl group—make it a versatile intermediate for synthesizing complex bioactive compounds. As our understanding of biological pathways continues to evolve,2-Pentynoic acid, along with its derivatives,is poised to play a crucial role in the next generation of drug discovery efforts.
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